molecular formula C11H11NO3 B11896365 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11896365
M. Wt: 205.21 g/mol
InChI Key: NRNCLSLTVLNNRL-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a derivative of the tetrahydroisoquinoline family, which is known for its significant pharmacological potential. This compound is of particular interest due to its neuroprotective properties and its ability to interact with various biochemical pathways in the brain .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific combination of neuroprotective, antidepressant, and free radical scavenging properties. Its ability to modulate multiple biochemical pathways makes it a unique and valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MOTIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities and pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MOTIQ has the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of 205.21 g/mol. The compound features a carbonyl group at the first position and a methoxycarbonyl group at the third position of the tetrahydroisoquinoline framework. It can exist in both (R) and (S) configurations, with the (S) form noted for its enhanced biological activities .

Biological Activities

MOTIQ exhibits a range of biological activities, primarily attributed to its unique tetrahydroisoquinoline structure. Key activities include:

  • Neuroprotective Effects : Research indicates that MOTIQ and its derivatives can protect neurons from damage caused by neurotoxins such as MPTP and rotenone. This neuroprotection is believed to involve mechanisms such as monoamine oxidase (MAO) inhibition and free radical scavenging .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which contributes to its neuroprotective effects by reducing oxidative stress in neuronal tissues .
  • Anti-addictive Potential : Studies have shown that MOTIQ can attenuate cravings in models of substance abuse, suggesting its potential as a therapeutic agent for addiction treatment .

The mechanisms underlying the biological activities of MOTIQ are multifaceted:

  • MAO Inhibition : By inhibiting MAO enzymes, MOTIQ may increase the availability of neurotransmitters such as dopamine and serotonin, enhancing mood and cognitive function .
  • Antagonism of Glutamatergic Systems : MOTIQ has been found to modulate glutamate signaling pathways, which are often implicated in neurodegenerative diseases .

Case Studies

Several studies have focused on the biological activity of MOTIQ and related compounds:

  • Neuroprotection in Rodent Models : A study investigated the neuroprotective effects of MOTIQ against MPTP-induced toxicity in mice. Results indicated that treatment with MOTIQ significantly reduced neurodegeneration and improved motor function compared to control groups .
  • Addiction Models : In cocaine self-administration models in rats, MOTIQ was shown to reduce drug-seeking behavior, suggesting its potential utility in addiction therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of MOTIQ compared to structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureContains carbonyl and methoxycarbonyl groupsAntioxidant, neuroprotective
TetrahydroisoquinolineStructureBasic structure without carboxylic substitutionVaries widely; some show psychoactive effects
1-Oxo-TetrahydroisoquinolineStructureLacks methoxycarbonyl groupLimited studies; potential for similar activities
Isoquinoline DerivativesStructureMore aromatic character; fewer hydrogen atomsOften exhibit anti-cancer properties

MOTIQ's unique functional groups enhance its biological activity compared to simpler isoquinoline derivatives .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCLSLTVLNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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